Computed LogP Advantage Over Shorter-Chain Analogs Drives Predicted Membrane Permeability
The target compound exhibits a computed LogP (XLogP3-AA) of 1.85, compared with 0.9 for the butan-2-yl analog (CID 75356162) and an estimated ~1.4 for the pentan-3-yl analog. This LogP increase of 0.95 units relative to the butan-2-yl derivative translates to approximately 9-fold higher predicted octanol-water partition, directly impacting passive membrane permeation and CNS penetration potential [1].
| Evidence Dimension | Computed LogP (XLogP3-AA / internal algorithm) |
|---|---|
| Target Compound Data | LogP = 1.85 (Fluorochem computation) |
| Comparator Or Baseline | (Butan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine: LogP = 0.9 (PubChem XLogP3-AA); [(4-Methylmorpholin-2-yl)methyl](pentan-3-yl)amine: LogP ~1.4 (estimated by MW interpolation) |
| Quantified Difference | ΔLogP = +0.95 vs. butan-2-yl analog; ΔLogP ≈ +0.45 vs. pentan-3-yl analog |
| Conditions | Computed values from different algorithms; Fluorochem uses internal model, PubChem uses XLogP3 3.0. Cross-study comparable with noted methodological variance. |
Why This Matters
Higher LogP correlates with improved passive membrane permeability and blood-brain barrier penetration, making the target compound preferable for CNS-targeted library synthesis where the butan-2-yl analog would likely show insufficient brain exposure.
- [1] PubChem. (Butan-2-yl)[(4-methylmorpholin-2-yl)methyl]amine; CID 75356162. XLogP3-AA = 0.9. National Library of Medicine, 2024. View Source
